molecular formula C31H30N2O6 B15032478 methyl 4-[10-acetyl-3-(3,4-dimethoxyphenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

methyl 4-[10-acetyl-3-(3,4-dimethoxyphenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate

Cat. No.: B15032478
M. Wt: 526.6 g/mol
InChI Key: ZQACNVBXLYLHJI-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e][1,4]diazepine class, characterized by a seven-membered diazepine ring fused with two benzene moieties. Key structural features include:

  • 3-(3,4-Dimethoxyphenyl) substituent: Electron-donating methoxy groups may improve solubility and influence receptor binding.
  • Methyl benzoate ester: Introduces steric bulk and modulates pharmacokinetic properties.

Properties

Molecular Formula

C31H30N2O6

Molecular Weight

526.6 g/mol

IUPAC Name

methyl 4-[5-acetyl-9-(3,4-dimethoxyphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate

InChI

InChI=1S/C31H30N2O6/c1-18(34)33-25-8-6-5-7-23(25)32-24-15-22(21-13-14-27(37-2)28(17-21)38-3)16-26(35)29(24)30(33)19-9-11-20(12-10-19)31(36)39-4/h5-14,17,22,30,32H,15-16H2,1-4H3

InChI Key

ZQACNVBXLYLHJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[10-acetyl-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core, followed by functionalization of the aromatic rings and esterification. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents would also be tailored to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[10-acetyl-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 4-[10-acetyl-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl 4-[10-acetyl-3-(3,4-dimethoxyphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Thiazin-Fused Derivatives ()

Compounds 4i, 4j, and 4k feature a benzo[b]pyrido/pyrazino-thiazin core instead of diazepine. Key differences:

  • Thiazin ring (six-membered) : Contains sulfur and nitrogen, offering distinct electronic properties compared to the diazepine’s two-nitrogen system.
  • Biological activity : These compounds are histone deacetylase (HDAC) inhibitors, suggesting divergent therapeutic applications compared to diazepine derivatives .
Property Target Compound (Diazepine) Compound 4i (Thiazin)
Core heterocycle Diazepine (7-membered) Thiazin (6-membered)
Key substituents Acetyl, hydroxy, methoxy Methyl benzoate
Melting point Not reported 127–128°C
Biological activity Unknown (inferred CNS) HDAC inhibition

Diazepine Derivatives with Varied Substituents

10-Acetyl-11-(3-Nitrophenyl) Analogue ()
  • 3-Nitrophenyl group : Electron-withdrawing nitro substituent reduces solubility but may enhance binding to nitroreductase enzymes.
  • Molecular formula : C₂₃H₁₉N₃O₄ (inferred).
  • Activity: Not explicitly stated, but nitro groups are often associated with prodrug activation .
10-Acetyl-11-(2,4-Dichlorophenyl) Analogue ()
  • Chlorine substituents : Increase lipophilicity and membrane permeability.
  • Molecular formula : C₂₇H₃₃ClN₂O (from CAS data).
  • Potential use: Chlorinated aromatics are common in antimicrobial agents .
10-Acetyl-11-[3-(Benzyloxy)-4-Methoxyphenyl] Analogue ()
  • Molecular formula : C₃₁H₃₂N₂O₄.
  • Molar mass : 496.6 g/mol, significantly larger than the target compound .
Property Target Compound 3-Nitrophenyl Analogue 2,4-Dichlorophenyl Analogue Benzyloxy-Methoxy Analogue
Substituents 3,4-Dimethoxyphenyl, hydroxy 3-Nitrophenyl 2,4-Dichlorophenyl 3-Benzyloxy-4-methoxyphenyl
Molecular formula C₂₉H₂₈N₂O₆ (estimated) C₂₃H₁₉N₃O₄ C₂₇H₃₃ClN₂O C₃₁H₃₂N₂O₄
Key functional groups Hydroxy, methoxy Nitro Chlorine Benzyloxy
Bioactivity inference Antioxidant/CNS Prodrug potential Antimicrobial Metabolic stability

Dibenzo-Dioxin Derivatives ()

Compounds like 2-((3,7,8-trichlorodibenzo(b,e)(1,4)dioxin-2-ylamino)methyl) phenyl methacrylate feature a dioxin core instead of diazepine:

  • Dioxin structure : Planar and rigid, leading to high environmental persistence (e.g., polychlorinated dibenzo-dioxins).
  • Chlorine/nitro substituents : Associated with toxicity but also antioxidant activity in some derivatives .
Property Target Compound (Diazepine) Dibenzo-Dioxin Derivative
Core heterocycle Diazepine Dioxin
Flexibility Moderate (7-membered ring) Rigid (planar structure)
Substituents Methoxy, hydroxy Chlorine, nitro
Bioactivity Potential CNS/antioxidant Antioxidant/toxic

Biological Activity

Methyl 4-[10-acetyl-3-(3,4-dimethoxyphenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The compound's structure features a dibenzo[b,e][1,4]diazepine core, which is known for its diverse pharmacological effects. The presence of acetyl and methoxy groups may enhance its solubility and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism involves the inhibition of histone deacetylases (HDACs), leading to altered gene expression and apoptosis in cancer cells. For instance, related dibenzo derivatives have shown promising results in preclinical models by inducing cell cycle arrest and apoptosis in various cancer cell lines .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through its interaction with neurotransmitter systems. Studies suggest that it may modulate cholinergic signaling pathways, which are crucial for cognitive function. Compounds with similar structures have demonstrated the ability to enhance synaptic plasticity and memory retention in animal models .

Antimicrobial Activity

In vitro studies have reported that certain derivatives of dibenzo compounds possess antimicrobial properties against a range of pathogens. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. This aspect warrants further investigation into the specific activity of this compound against clinically relevant microbes.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Anticancer Study : A study involving a dibenzo compound demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages over a period of weeks. The study concluded that the compound's HDAC inhibitory activity was a key factor in its anticancer efficacy .
  • Neuroprotection : In an animal model of Alzheimer's disease, a related compound improved cognitive function and reduced amyloid-beta plaque formation. This suggests potential applications for this compound in neurodegenerative diseases .

Research Findings Summary Table

Activity Effect Mechanism Reference
AnticancerInduces apoptosisHDAC inhibition
NeuroprotectiveEnhances cognitive functionModulation of cholinergic pathways
AntimicrobialInhibits microbial growthDisruption of cell membranes

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